molecular formula C20H17ClN4O3 B6548824 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946317-05-1

1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6548824
CAS No.: 946317-05-1
M. Wt: 396.8 g/mol
InChI Key: GOHKRHZTJLSXRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. Techniques like condensation reactions, substitution reactions, or addition reactions might be used .


Molecular Structure Analysis

The structure of the compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the carbamoyl group might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined using various analytical techniques .

Mechanism of Action

If this compound is a drug or a biologically active molecule, its mechanism of action would depend on its structure and the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal .

Future Directions

Future research could focus on exploring the compound’s potential uses, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

Properties

IUPAC Name

1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-13-7-8-15(11-16(13)21)22-18(26)12-25-19(27)10-9-17(24-25)20(28)23-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHKRHZTJLSXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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